molecular formula C23H23N5O4S B2384610 N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958613-00-8

N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2384610
CAS No.: 958613-00-8
M. Wt: 465.53
InChI Key: RDKDNOCVEAPLAQ-UHFFFAOYSA-N
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Description

N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a methylsulfanyl group, and an imidazoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazoquinazoline core, followed by the introduction of the nitrophenyl and methylsulfanyl groups. The final step involves the attachment of the butyl and acetamide groups.

    Preparation of Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and glyoxal.

    Introduction of Nitrophenyl and Methylsulfanyl Groups: The nitrophenyl group can be introduced through a nitration reaction, while the methylsulfanyl group can be added via a thiolation reaction using methylthiolating agents.

    Attachment of Butyl and Acetamide Groups: The final step involves the attachment of the butyl group through an alkylation reaction and the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to and inhibit enzymes involved in critical cellular pathways, leading to the disruption of cellular functions. For example, it may inhibit kinases or other enzymes involved in signal transduction, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide: This compound is unique due to its specific combination of functional groups and its imidazoquinazoline core.

    Other Imidazoquinazoline Derivatives: Compounds with similar cores but different substituents, such as N-ethyl or N-propyl derivatives, may have different properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-3-12-24-20(29)13-19-22(30)27-21(25-19)17-6-4-5-7-18(17)26-23(27)33-14-15-8-10-16(11-9-15)28(31)32/h4-11,19H,2-3,12-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDNOCVEAPLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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